molecular formula C5H14ClNO B1448044 (Butan-2-yl)(methoxy)amine hydrochloride CAS No. 1421602-73-4

(Butan-2-yl)(methoxy)amine hydrochloride

Cat. No.: B1448044
CAS No.: 1421602-73-4
M. Wt: 139.62 g/mol
InChI Key: FBILPNJBWNTZEF-UHFFFAOYSA-N
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Description

(Butan-2-yl)(methoxy)amine hydrochloride is a chemical compound with the molecular formula C5H14ClNO It is also known by its IUPAC name, N-(sec-butyl)-O-methylhydroxylamine hydrochloride

Scientific Research Applications

(Butan-2-yl)(methoxy)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The safety information for “(Butan-2-yl)(methoxy)amine hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(methoxy)amine hydrochloride typically involves the reaction of sec-butylamine with methoxyamine in the presence of hydrochloric acid. The reaction proceeds as follows:

  • Reaction of sec-butylamine with methoxyamine

      Reagents: sec-butylamine, methoxyamine

      Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

      Product: (Butan-2-yl)(methoxy)amine

  • Formation of hydrochloride salt

      Reagents: (Butan-2-yl)(methoxy)amine, hydrochloric acid

      Conditions: The free base is treated with hydrochloric acid to form the hydrochloride salt.

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(methoxy)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Primary amines, secondary amines

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of (Butan-2-yl)(methoxy)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)(ethoxy)amine hydrochloride
  • (Butan-2-yl)(propoxy)amine hydrochloride
  • (Butan-2-yl)(isopropoxy)amine hydrochloride

Uniqueness

(Butan-2-yl)(methoxy)amine hydrochloride is unique due to its specific structural features, such as the methoxy group attached to the amine. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-methoxybutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4-5(2)6-7-3;/h5-6H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBILPNJBWNTZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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